molecular formula C9H6O2S B100525 4-hydroxy-2H-thiochromen-2-one CAS No. 16854-67-4

4-hydroxy-2H-thiochromen-2-one

Cat. No. B100525
CAS RN: 16854-67-4
M. Wt: 178.21 g/mol
InChI Key: OSIDMAJZERBPOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods for synthesizing thiochromen-4-one derivatives have been reported. A practical approach involves domino reactions of 1-(2-alkoxyaryl)-3-akylprop-2-yn-1-ones with sodium sulfide, leading to the formation of thiochromen-4-one derivatives through sequential addition and cyclization via cleavage of aromatic C–O bonds . Another method includes the regioselective synthesis of thieno[2,3-b]thiochromen-4-one oximes through a thio[3 + 2] cyclization reaction of 4-hydroxydithiocoumarins and trans-β-nitrostyrenes, catalyzed by K2CO3 in ethanol under reflux conditions . Additionally, carbanion-induced base-catalyzed synthesis has been used to create highly functionalized thiochromenes through ring-transformation reactions .

Molecular Structure Analysis

The molecular structure of thiochromen-4-one derivatives has been studied using various techniques. For instance, the crystal structure of 2-hydroxychromene-2-carboxylic acid isomerase, a related enzyme, has been resolved, revealing its relation to class kappa glutathione transferases and providing insights into the isomerization reaction mechanism . The crystal structure of a new class of bicyclic compounds derived from thiobarbituric acid has also been determined, offering a deeper understanding of the molecular arrangement and interactions within these compounds .

Chemical Reactions Analysis

Thiochromen-4-one derivatives exhibit a range of chemical reactivities. For example, 2-trifluoromethyl-4H-thiochromen-4-one has been shown to react with various nucleophiles, leading to the formation of anils, azines, hydrazones, and oximes . The reactivity of 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-thiopyran-2-thione and its tautomers has been explored, demonstrating transformations such as aminolysis and alkoxylation . The biochemical reactivity of 4-hydroxynonenal, a related compound, has been studied, highlighting its interactions with biomolecules through Michael additions and Schiff base formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiochromen-4-one derivatives are influenced by their molecular structure and the nature of their substituents. The regioselective synthesis of pentacyclic heterocycles from thiochromen-4-ones via sequential [3,3] sigmatropic rearrangement has been reported, which affects the yield and properties of the resulting compounds . The synthesis of thiochrome, a derivative of vitamin B1, has been achieved, and its melting point and other physical properties have been characterized .

Scientific Research Applications

Synthesis and Chemical Properties

  • Domino Reactions: 4-hydroxy-2H-thiochromen-2-one derivatives have been developed through domino reactions, showcasing a practical approach involving sequential addition and cyclization via cleavage of aromatic C–O bonds (Yang et al., 2012).
  • Green Chemistry Approaches: A green, operationally simple approach for the synthesis of thiopyrano[2,3-b]thiochromene derivatives using 4-hydroxy-2H-thiochromen-2-thione in water demonstrates significant advantages like short reaction time and excellent yields (Majumdar et al., 2012).
  • Synthesis Methodology: The application of Baylis-Hillman methodology in synthesizing 3-substituted thiochromenes (2H-1-benzothiopyrans) highlights an efficient, one-step process (Kaye & Nocanda, 2002).
  • Regioselective Synthesis: K2CO3 catalyzed synthesis of thieno[2,3-b]thiochromen-4-one oximes presents a novel method demonstrating good yields and unexpected formation of C-C and C-S bonds in a regioselective manner (Mahato et al., 2017).

Applications in Heterocyclic Chemistry

  • Cross-Coupling Strategy: A cross-coupling synthetic strategy has been developed for constructing 2-aryl-4H-thiochromen-4-one derivatives, providing a flexible methodology for pharmaceutical research (Li et al., 2021).
  • Intramolecular S-Arylation: A one-pot method for synthesizing thiochromen-4-ones by intramolecular S-arylation offers a rapid entry into substituted chromene-4-ones, highlighting its operational ease and scalability (Vijay et al., 2013).

Synthesis of Novel Compounds

  • Pentacyclic Heterocycles Synthesis: Regioselective synthesis of pentacyclic heterocycles via sequential [3,3] sigmatropic rearrangement of 2-(4′-aryloxybut-2′-ynyl-mercapto)thiochromen-4-ones highlights innovative ways to create unreported molecular structures (Majumdar et al., 2003).

Unconventional Reactions

  • Unconventional Sulfur Transfer: The unusual sulfur transfer behavior of 4-hydroxy-dithiocoumarin, leading to the synthesis of biologically potent 1,2-dithiolane scaffolds, demonstrates novel chemical pathways (Mahato et al., 2023).

Mechanism of Action

While the specific mechanism of action for “4-hydroxy-2H-thiochromen-2-one” is not mentioned in the search results, thiochromenes have been evaluated for their antimicrobial potential against various bacteria and fungal strains. In silico docking studies suggest that these compounds may act by fitting within the active site of the dihydropteroate synthase enzyme .

Future Directions

While specific future directions for “4-hydroxy-2H-thiochromen-2-one” were not found in the search results, the compound’s potential antimicrobial properties suggest that it could be further studied for possible applications in medicine and related fields .

properties

IUPAC Name

2-hydroxythiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIDMAJZERBPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937503
Record name 2-Hydroxy-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16854-67-4
Record name 2H-1-Benzothiopyran-2-one, 4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016854674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-1-thiocoumarin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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